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Compound of Interest

Compound Name: Methyl 2-amino-3-nitrobenzoate

Cat. No.: B029004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-
amino-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical

compounds. This document focuses on Nuclear Magnetic Resonance (NMR) spectroscopy,

presenting available data and outlining standard experimental protocols.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR

data for Methyl 2-amino-3-nitrobenzoate.

The proton NMR spectrum provides information on the chemical environment of hydrogen

atoms in the molecule. The following table summarizes the reported ¹H NMR data for Methyl 2-
amino-3-nitrobenzoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-amino-3-nitrobenzoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.95 Singlet (s) 3H -OCH₃ (Methyl Ester)

8.35 Broad Singlet (br s) 2H -NH₂ (Amino)

8.6 Doublet (d) 1H Aromatic Proton

Solvent: CDCl₃

Note: The available data for the aromatic region is incomplete. A trisubstituted benzene ring is

expected to show a more complex splitting pattern for the three aromatic protons.

Despite extensive searches, experimental ¹³C NMR data for Methyl 2-amino-3-nitrobenzoate
is not readily available in the public domain. This data is crucial for confirming the carbon

framework of the molecule.

Experimental Protocols
The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR

spectra for aromatic compounds such as Methyl 2-amino-3-nitrobenzoate.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Sample Weighing: Accurately weigh 5-25 mg of Methyl 2-amino-3-nitrobenzoate for ¹H

NMR, and 50-100 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Chloroform-d (CDCl₃) is a common choice for many organic molecules.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter,

transfer the solution into a clean 5 mm NMR tube.
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Homogenization: Cap the NMR tube and gently invert it several times to ensure a

homogeneous solution.

The following is a general procedure for data acquisition on a standard NMR spectrometer

(e.g., 400 or 500 MHz).

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the

spectrometer's autosampler or manual insertion port.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent. Following this, the magnetic field homogeneity is optimized through an

automated or manual "shimming" process to enhance spectral resolution.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is typically used.

Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected

range of proton signals.

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

Relaxation Delay: A relaxation delay of 1-2 seconds is typically employed.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to singlets for each unique carbon.

Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the

full range of carbon chemical shifts.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 2 seconds is common.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation, followed by phase and baseline correction to obtain the final spectrum.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

Molecular Structure and Logical Relationships
The following diagram illustrates the chemical structure of Methyl 2-amino-3-nitrobenzoate.

Caption: Chemical structure of Methyl 2-amino-3-nitrobenzoate.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-3-
nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029004#spectroscopic-data-of-methyl-2-amino-3-
nitrobenzoate-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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